N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide

Lipophilicity Drug-likeness Permeability prediction

Procure N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide (400075-64-1) for targeted CNS screening. Its pentanamide chain (XLogP3-AA 3.9) bridges the lipophilicity gap between shorter (C4, ~3.4) and longer (C6, >4.2) homologs, enabling precise SAR mapping. Low TPSA (35.6 Ų) supports BBB penetration, while the N-benzylpiperazine core engages aminergic GPCRs. Use as a conformational benchmark (7 rotatable bonds) or ADME calibration standard.

Molecular Formula C22H29N3O
Molecular Weight 351.494
CAS No. 400075-64-1
Cat. No. B2679080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide
CAS400075-64-1
Molecular FormulaC22H29N3O
Molecular Weight351.494
Structural Identifiers
SMILESCCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H29N3O/c1-2-3-9-22(26)23-20-10-12-21(13-11-20)25-16-14-24(15-17-25)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H,23,26)
InChIKeyRYACMFYEFAHESJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Benzylpiperazin-1-yl)phenyl]pentanamide (CAS 400075-64-1): Sourcing, Physicochemical Identity, and Structural Class Positioning


N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide (CAS 400075-64-1) is a synthetic small molecule belonging to the N-phenylpiperazine amide class, characterized by a 4-benzylpiperazine moiety linked via a para-substituted phenyl ring to a pentanamide acyl chain [1]. Its molecular formula is C22H29N3O, with a molecular weight of 351.5 g/mol, a computed XLogP3-AA of 3.9, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 35.6 Ų [1]. The compound is cataloged in the PubChem database (CID 2767018) and appears in commercial screening libraries, indicating its availability as a research tool compound [1].

Why N-[4-(4-Benzylpiperazin-1-yl)phenyl]pentanamide Cannot Be Casually Substituted: Differential Physicochemical and Structural Considerations for Procurement


Within the N-phenylpiperazine amide series, seemingly minor structural modifications—such as altering the N4-benzyl substituent to a methyl or benzoyl group, or varying the acyl chain length—can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility, all of which are critical determinants of target engagement, selectivity, and ADME behavior [1]. The pentanamide chain of compound 400075-64-1 occupies a specific lipophilic/acyl occupancy niche (XLogP3-AA 3.9; rotatable bonds 7) that differentiates it from shorter-chain analogs (e.g., butanamide derivatives, XLogP3-AA ~3.2–3.6) and longer-chain variants (e.g., hexanamide derivatives, XLogP3-AA >4.2) [1]. Similarly, the benzyl group on the piperazine N4 position contributes a distinct aromatic interaction surface versus methyl-substituted or benzoyl-substituted analogs, which alters both the electronic character of the piperazine ring and the overall molecular shape [1]. Generic substitution without accounting for these physicochemical differences risks selecting a compound with divergent solubility, permeability, or off-target binding profiles, even if the compounds appear structurally related.

N-[4-(4-Benzylpiperazin-1-yl)phenyl]pentanamide (CAS 400075-64-1): Quantitative Differentiator Evidence Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) Differentiation: Pentanamide vs. Shorter- and Longer-Chain Acyl Analogs

N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide (target compound) possesses a computed XLogP3-AA of 3.9, reflecting the contribution of its five-carbon pentanamide chain [1]. This places it in an intermediate lipophilicity window relative to its closest acyl-chain analogs. For class-level comparison, a representative N-[4-(4-benzylpiperazin-1-yl)phenyl]butanamide (four-carbon chain) is predicted to have an XLogP3-AA of approximately 3.4 (estimated via atom-based contribution, difference of ~0.5 log units), while the hexanamide homolog (six-carbon chain) is predicted at approximately 4.4 (difference of +0.5 log units) [1][2]. Each ~0.5 log unit shift in XLogP3-AA corresponds to a roughly 3-fold difference in octanol-water partition coefficient, which can materially affect membrane permeability, aqueous solubility, and non-specific protein binding.

Lipophilicity Drug-likeness Permeability prediction

N4-Benzyl Substituent vs. N4-Methyl Analog: Hydrogen Bond Acceptor Count and Aromatic Surface Differentiation

The target compound bears an N4-benzyl substituent on the piperazine ring, providing an additional aromatic ring system (phenyl) not present in N4-methyl analogs such as N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide [1]. This structural feature increases the heavy atom count from 20 (methyl analog) to 26 (target), adds a potential π-π stacking interaction site, and increases the computed complexity from approximately 350 to 406 [1]. While both compounds share the same hydrogen bond acceptor count (3), the benzyl group contributes additional van der Waals surface area and alters the spatial distribution of hydrophobic contact potential, which can translate into differential binding at receptors where aromatic cage interactions or extended hydrophobic pockets are present [1].

Molecular recognition Pi-stacking Selectivity design

Rotatable Bond Count and Conformational Flexibility: Pentanamide vs. Benzoyl-Substituted Analog

The target compound has 7 rotatable bonds, arising from the pentanamide chain (4 rotatable bonds), the benzyl group attachment (2), and the piperazine-phenyl linkage (1) [1]. In contrast, N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide, where the benzyl is replaced by a benzoyl group (introducing a planar amide-like constraint), is expected to have approximately 6 rotatable bonds due to restricted rotation around the benzoyl-piperazine C-N bond [1][2]. The loss of one rotatable degree of freedom corresponds to a predicted reduction in conformational entropy penalty upon binding of approximately 0.5–1.0 kcal/mol (estimated at ΔS ≈ 0.7–1.5 kcal/mol per restricted rotor at 298 K) [2]. This difference can alter binding thermodynamics and may favor the benzoyl analog for targets intolerant of high ligand flexibility, while the benzyl analog (target) retains greater conformational adaptability for induced-fit binding modes.

Conformational entropy Binding free energy Ligand efficiency

Topological Polar Surface Area (TPSA): Blood-Brain Barrier Penetration Prediction Relative to Class Comparators

The target compound has a computed TPSA of 35.6 Ų [1], which is well below the commonly cited threshold of 60–90 Ų for favorable passive blood-brain barrier (BBB) penetration [2]. This TPSA is identical to that of close acyl-chain analogs (butanamide and hexanamide derivatives) and N4-methyl analogs, since TPSA is dominated by the amide and piperazine nitrogen contributions, which are conserved across these variants [1]. However, N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide, with an additional carbonyl oxygen in the benzoyl group, is predicted to have a TPSA of approximately 55.6 Ų (additional ~20 Ų from the second carbonyl), placing it closer to the BBB-permeability threshold and potentially reducing CNS exposure relative to the target compound, assuming similar efflux transporter susceptibility [1].

Blood-brain barrier CNS drug design ADME prediction

Molecular Weight and Ligand Efficiency Considerations: Pentanamide vs. 1-Benzylpiperazine Core Scaffold

The target compound (MW = 351.5 g/mol) is significantly larger than the core scaffold 1-benzylpiperazine (BZP, MW = 176.3 g/mol), representing an increase of 175.2 g/mol attributable to the para-aminophenyl pentanamide appendage [1][2]. This MW falls within the upper range of lead-like space (commonly defined as MW ≤ 350) and well within drug-like space (MW ≤ 500) [3]. For comparison, removing the phenyl spacer and pentanamide chain (i.e., using BZP itself) reduces MW by ~50% but eliminates the hydrogen-bonding amide pharmacophore, which is critical for interactions with many protein targets. The target compound thus represents a specific vector-elaborated scaffold that balances increased target-contact surface area against the MW-dependent penalties in solubility and permeability inherent to larger molecules.

Ligand efficiency Fragment-based design Lead-likeness

Hydrogen Bond Donor Count: Unitary HBD as a Differentiator from Diamide and Sulfonamide Analogs

The target compound has exactly one hydrogen bond donor (the pentanamide N-H) and three hydrogen bond acceptors (amide carbonyl, piperazine N1, piperazine N4) [1]. This HBD count of 1 is a critical differentiator from diamide analogs (e.g., compounds with both a pentanamide and an additional amide on the N4-benzoyl or N4-acetyl position), which would carry two HBDs and consequently exhibit reduced passive membrane permeability (each additional HBD is empirically associated with a ~0.5–1.0 log unit decrease in Papp in Caco-2 assays [2]). Furthermore, the target's HBD count of 1 is at the minimum for the class (zero HBD is impossible while retaining the amide linkage), making it the most permeability-favorable variant among amide-containing analogs in this series.

Hydrogen bonding Membrane permeability Solubility

N-[4-(4-Benzylpiperazin-1-yl)phenyl]pentanamide (CAS 400075-64-1): Evidence-Backed Application Scenarios for Scientific Procurement


CNS-Targeted Screening Library Member for Aminergic GPCR Profiling

The compound's low TPSA of 35.6 Ų, well below the 60–90 Ų BBB-penetration threshold [1], combined with its N-benzylpiperazine core—a privileged scaffold for dopamine, serotonin, and adrenergic receptor engagement—makes it a suitable candidate for inclusion in CNS-focused screening decks. Procurement for broad-panel GPCR selectivity profiling against aminergic receptor subtypes is supported when BBB permeability is a desired secondary attribute of hit matter [1].

Structure-Activity Relationship (SAR) Probe for Acyl Chain Length Optimization

With its specific pentanamide (C5) chain, this compound serves as a key intermediate-length member in an acyl chain homologous series for SAR studies. When procured alongside the butanamide (C4) and hexanamide (C6) analogs, researchers can systematically map the lipophilicity-activity relationship, as the measured XLogP3-AA of 3.9 represents a defined point between the predicted values of ~3.4 (C4) and ~4.4 (C6) [2]. This enables precise deconvolution of chain-length effects on target potency versus non-specific hydrophobic binding.

Computational Chemistry Benchmark: Rotatable Bond and Conformational Sampling Studies

The compound's 7 rotatable bonds, spanning the pentanamide chain, benzyl group, and piperazine-phenyl linkage, provide a defined conformational space for benchmarking molecular dynamics sampling algorithms and conformer generation tools [1]. Its intermediate flexibility—more than rigid benzoyl analogs (6 rotors) but less than highly flexible extended-chain derivatives—makes it a calibrated test case for evaluating the accuracy of torsion angle sampling and entropy estimation methods used in free energy perturbation (FEP) and MM-GBSA calculations.

Physicochemical Reference Standard for LogP and Solubility Assay Calibration

With a computed XLogP3-AA of 3.9 and a single hydrogen bond donor, this compound occupies a well-defined physicochemical space that can serve as a calibration reference for experimental logP (shake-flask or chromatographic) and kinetic solubility assays [1]. Its moderate lipophilicity and absence of ionizable groups (beyond the weakly basic piperazine nitrogens) make it a stable, non-degrading standard suitable for inter-laboratory method comparisons and quality control of ADME assay platforms.

Quote Request

Request a Quote for N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.